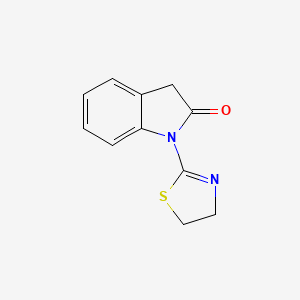
benzyl cyclopent-3-ene-1-carboxylate
概要
説明
benzyl cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.10 g/mol . It features a five-membered cyclopentene ring fused with a benzyl ester group. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .
化学反応の分析
Types of Reactions: benzyl cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the cyclopentene ring can participate in electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Electrophiles: Diphenyl diselenide for electrophilic addition.
Major Products Formed:
Hydroxy Allylic Esters: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
benzyl cyclopent-3-ene-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Cyclopent-3-enecarboxylic Acid: Shares the cyclopentene ring but lacks the benzyl ester group.
Benzyl Cyclopentane Carboxylate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Uniqueness: benzyl cyclopent-3-ene-1-carboxylate is unique due to its combination of a cyclopentene ring and a benzyl ester group, which imparts distinct chemical reactivity and potential biological activity .
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
benzyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2 |
InChIキー |
YCKIMXZHBPIYML-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8713501.png)





![2-[(Tert-butoxycarbonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B8713539.png)







